Lipophilicity Comparison: LogP 0.90 for the 4-Imidazolyl Isomer vs. LogP 1.03 for the 5-(2-Methylimidazolyl) Analog
The target compound exhibits a computed LogP of 0.8969, which is 0.14 log units lower than the 5-substituted 2-methylimidazole analog (CAS 1249809-59-3, LogP 1.03442), both calculated using the same computational pipeline on the ChemScene platform . This difference, while modest, moves the 4-imidazolyl compound closer to the favorable LogP range of 0–3 for oral bioavailability per Lipinski's Rule of Five and provides a quantifiably distinct starting point for lead optimization programs where lower lipophilicity is desired to mitigate promiscuity and metabolic clearance risks.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 0.8969 |
| Comparator Or Baseline | 2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)pentanoic acid (CAS 1249809-59-3): LogP = 1.03442 |
| Quantified Difference | ΔLogP = –0.14 (target compound is ~28% more hydrophilic by log scale) |
| Conditions | Computational prediction; identical calculation method (ChemScene platform), no experimental logD data available |
Why This Matters
A LogP difference of 0.14 units can translate to meaningful differences in plasma protein binding, metabolic stability, and off-target promiscuity in lead optimization campaigns, giving medicinal chemists a quantitatively justified reason to select the 4-imidazolyl scaffold over the 2-methylimidazole analog when lower lipophilicity is programmatically desirable.
